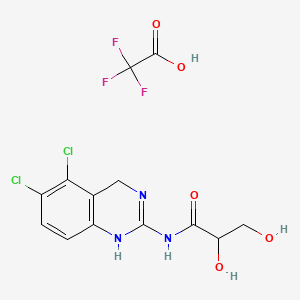![molecular formula C6H14N2O B585987 ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- CAS No. 155085-92-0](/img/structure/B585987.png)
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- is a chemical compound with the molecular formula C5H13NO2. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes both an aldehyde and an amine functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- involves the reaction of chloroacetaldehyde dimethyl acetal with a methylamine methanol solution. The reaction is typically carried out in an autoclave at temperatures between 130-135°C and a pressure of 1.2 MPa. After the reaction, the mixture is cooled, neutralized, and subjected to vacuum distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques and purification methods is essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antithyroid drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imine derivatives. These reactions are often catalyzed by acids and involve the elimination of water . The amine group can participate in nucleophilic substitution reactions, forming various derivatives that exhibit different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylaminoacetaldehyde dimethyl acetal: This compound has a similar structure but includes dimethoxy groups instead of the aldehyde group.
Tris(2-(methylamino)ethyl)amine: Another related compound with multiple amine groups.
Uniqueness
ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]- is unique due to its combination of an aldehyde and an amine group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, including organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
155085-92-0 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.191 |
IUPAC-Name |
2-[methyl-[2-(methylamino)ethyl]amino]acetaldehyde |
InChI |
InChI=1S/C6H14N2O/c1-7-3-4-8(2)5-6-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
SXQLRZOVKGXLMN-UHFFFAOYSA-N |
SMILES |
CNCCN(C)CC=O |
Synonyme |
Acetaldehyde, [methyl[2-(methylamino)ethyl]amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



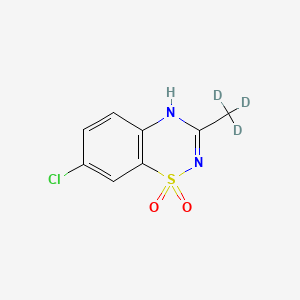
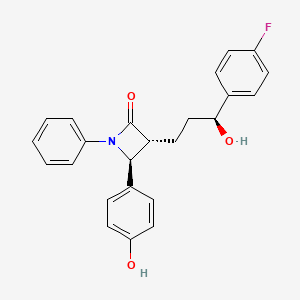
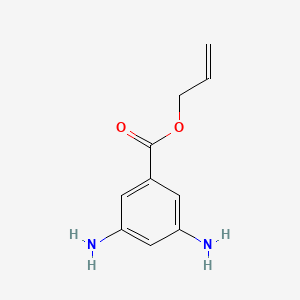

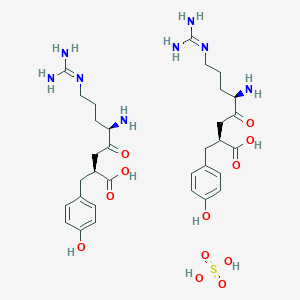
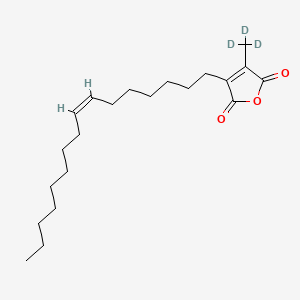
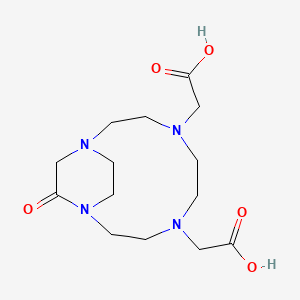
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)
